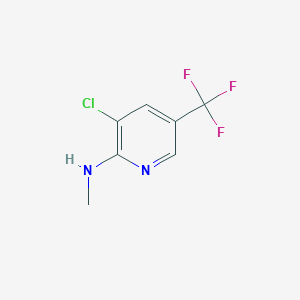

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 89810-01-5

Cat. No.: VC2334820

Molecular Formula: C7H6ClF3N2

Molecular Weight: 210.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89810-01-5 |

|---|---|

| Molecular Formula | C7H6ClF3N2 |

| Molecular Weight | 210.58 g/mol |

| IUPAC Name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) |

| Standard InChI Key | XWCGPHUZEGMFAI-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=N1)C(F)(F)F)Cl |

| Canonical SMILES | CNC1=C(C=C(C=N1)C(F)(F)F)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine features a pyridine ring as its core structure, with three key substituents that define its chemical identity and reactivity profile. The compound contains a chlorine atom at position 3, a methylated amino group (N-methyl) at position 2, and a trifluoromethyl group at position 5 of the pyridine ring. This specific arrangement of functional groups contributes to the compound's physical, chemical, and biological properties. The presence of the trifluoromethyl group, in particular, introduces characteristics that are often desirable in pharmaceutical and agrochemical applications, such as increased lipophilicity, metabolic stability, and enhanced membrane permeability .

Physical Properties

The physical properties of 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine play a crucial role in determining its behavior in various applications and influence handling requirements during synthesis, formulation, and storage. The following table summarizes the key physical properties of this compound based on available data:

Chemical Properties

The chemical properties of 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine are largely influenced by the electronic effects of its substituents and the inherent properties of the pyridine ring system. The trifluoromethyl group, being strongly electron-withdrawing, affects the electron distribution in the pyridine ring, potentially decreasing the basicity of the pyridine nitrogen while increasing the acidity of adjacent positions. The chlorine substituent provides both steric effects and potential sites for nucleophilic aromatic substitution reactions under appropriate conditions .

The N-methyl amino group at position 2 contributes to the compound's hydrogen bonding capabilities, though the methyl substitution reduces the number of hydrogen bond donors compared to a primary amine. This modification affects the compound's solubility profile and interactions with biological targets, which is particularly relevant for its applications in pharmaceutical research as noted in the classification as a "Protein Degrader Building Block" .

The presence of both halogen substituents (chlorine and trifluoromethyl group) contributes to the compound's metabolic stability, an important consideration for applications in pharmaceutical development where resistance to enzymatic degradation is often desirable. These same structural features may also influence the compound's environmental persistence, which becomes relevant when considering its potential environmental impact and fate.

Synthesis and Production

Industrial Production

Commercial suppliers provide the compound in research quantities (e.g., 100 grams), suggesting its primary use in laboratory research rather than bulk industrial applications at present. The availability of the compound with high purity specifications (95-98%) indicates that manufacturers have developed effective production and purification methods that can consistently yield high-quality material .

The search results mention that 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is subject to specific terms and conditions for purchase and use, being designated for professional manufacturing, research laboratories, and industrial or commercial usage only. These restrictions suggest that production involves processes or materials that require professional handling and safety protocols beyond those suitable for general consumer access .

Looking toward the future, technological advancements in synthetic chemistry are expected to yield more efficient production methods for 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine by 2025, potentially reducing costs and resource usage in its manufacture .

Applications and Uses

Pharmaceutical Applications

3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine has gained significant attention in pharmaceutical research, particularly in the emerging field of targeted protein degradation. Its classification as a "Protein Degrader Building Block" suggests its utility in the development of proteolysis-targeting chimeras (PROTACs) or molecular glues that selectively target disease-causing proteins for degradation by the cell's natural protein disposal system .

The compound demonstrates enhanced efficacy in drug development compared to traditional chemical building blocks, likely due to its unique structural features. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the strategic positioning of the chlorine atom and N-methyl amino group may facilitate specific interactions with target proteins or provide sites for further chemical derivatization .

The strict regulatory specifications surrounding this compound—specifically that it is designated for professional research and manufacturing use only—align with its role as an intermediate or building block in pharmaceutical research rather than as a direct therapeutic agent. These restrictions underscore the need for specialized expertise in handling and utilizing this compound in drug discovery and development processes .

Agrochemical Applications

In the agrochemical sector, 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine solutions demonstrate improved efficacy in crop protection applications compared to traditional chemicals. This enhanced performance is likely attributable to the compound's structural features, particularly the trifluoromethyl group, which is known to confer favorable properties such as increased lipophilicity, metabolic stability, and resistance to degradation under field conditions .

The compound may serve as a key intermediate or building block in the synthesis of novel agrochemical active ingredients, including herbicides, fungicides, or insecticides. The specific functionality and substitution pattern on the pyridine ring could contribute to selective biological activity against target pests while maintaining acceptable environmental and toxicological profiles.

As agricultural challenges continue to evolve, including the development of resistance to existing crop protection products, compounds like 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine that can serve as versatile building blocks for novel agrochemical development become increasingly valuable in maintaining food security while addressing environmental considerations .

Materials Science Applications

The application of 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine in materials science leverages its unique structural features to develop specialty materials with specific properties. While detailed information about these applications is limited in the search results, the compound's versatility in materials science suggests potential roles in developing materials with enhanced thermal stability, chemical resistance, or specific electronic or optical characteristics .

Fluorinated aromatic compounds, particularly those containing trifluoromethyl groups, often contribute to materials with low surface energy, high hydrophobicity, and chemical resistance. These properties make them valuable in applications ranging from protective coatings to specialty polymers and electronic materials.

The search results indicate that technological advancements are expected to expand the applications of 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine in materials science by 2025, potentially opening new avenues for utilizing this compound in developing advanced materials with tailored properties for specific industrial applications .

Environmental and Regulatory Considerations

Regulatory Status

The search results indicate that 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine solutions are designed to meet or exceed industry standards, facilitating easier compliance for manufacturers. This suggests that the compound is subject to specific regulatory frameworks governing its production, handling, and applications .

The restrictions on shipping and usage mentioned in the product description—specifically that it cannot be shipped to doctor offices, pharmacies, medical facilities, veterinarians, or residences—reflect regulatory controls governing its distribution and use. These restrictions align with its classification as a research and industrial chemical rather than a consumer product .

The verification process mentioned for orders prior to shipment indicates compliance measures to ensure that the compound is only provided to authorized users with appropriate facilities and expertise. This regulatory approach reflects the specialized nature of the compound and its applications, as well as potential concerns about misuse or improper handling .

Current Research and Future Trends

Recent Research Findings

Recent research on 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine has focused on enhancing its efficacy in various applications. Studies have demonstrated improved performance compared to traditional chemicals, particularly in pharmaceutical development and crop protection applications. These findings highlight the compound's potential to address challenges in drug discovery and agricultural productivity through its unique structural features and reactivity profile .

The compound's classification as a "Protein Degrader Building Block" reflects current research trends in targeted protein degradation, an emerging area in pharmaceutical research that aims to address previously undruggable targets by inducing selective protein degradation rather than simply inhibiting protein function. This research direction represents a significant paradigm shift in drug discovery, with potential applications across multiple disease areas .

Research into the synthesis and properties of related compounds, such as 2-cyano-3-chloro-5-trifluoromethylpyridine, provides insights into potential synthetic methodologies and reaction pathways that may be applicable to 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine, contributing to a better understanding of its chemistry and potential applications .

Technological Advancements

Emerging technologies in synthetic chemistry are expected to yield more efficient production methods for 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine by 2025. These advancements aim to reduce costs and resource usage, potentially making the compound more accessible for various applications while minimizing environmental impact. The development of more efficient synthetic routes may also improve the scalability of production, facilitating expanded use in commercial applications .

Analytical techniques for characterizing and ensuring the quality of 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine have likely advanced alongside production methods, as evidenced by the high purity specifications (95-98%) mentioned in commercial product listings. These analytical capabilities are essential for ensuring consistent quality and performance in research and industrial applications .

The development of enhanced formulations of 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine solutions reflects technological advancements in formulation science, aimed at optimizing the compound's performance in specific applications while addressing considerations such as environmental impact and regulatory compliance .

Future Prospects

The future outlook for 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine appears promising, with anticipated growth in its applications across pharmaceutical research, agrochemical development, and materials science. As targeted protein degradation continues to evolve as a therapeutic strategy, the demand for specialized building blocks like this compound is likely to increase, potentially driving further research into optimizing its synthesis and properties .

In the agrochemical sector, the ongoing need for more effective and environmentally responsible crop protection solutions suggests continued interest in utilizing this compound as a building block for developing novel active ingredients. The compound's demonstrated efficacy advantages over traditional chemicals position it favorably in this context, particularly as agricultural challenges such as pest resistance and climate change intensify .

The compound's potential in materials science applications may expand as researchers continue to explore and leverage its unique structural features to develop specialty materials with specific properties. The anticipated technological advancements by 2025 could facilitate these explorations, potentially leading to novel applications in areas such as advanced coatings, specialty polymers, or electronic materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume